5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione
CAS No.:
Cat. No.: VC16926816
Molecular Formula: C19H20ClN7O2S
Molecular Weight: 445.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20ClN7O2S |
|---|---|
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | 7-(2-chlorophenyl)-5-[2-(dimethylamino)ethylsulfanyl]-10,12-dimethyl-3,4,6,8,10,12-hexazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-11,13-dione |
| Standard InChI | InChI=1S/C19H20ClN7O2S/c1-24(2)9-10-30-18-23-22-16-13-15(25(3)19(29)26(4)17(13)28)21-14(27(16)18)11-7-5-6-8-12(11)20/h5-8H,9-10H2,1-4H3 |
| Standard InChI Key | VZCJUGRCPDMSQS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C3=NN=C(N3C(=N2)C4=CC=CC=C4Cl)SCCN(C)C)C(=O)N(C1=O)C |
Introduction
The compound 5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e] triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione is a complex organic molecule with a unique structure that combines pyrimidine and triazole rings. This compound, with the CAS number 1010879-61-4, is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions, including condensation and cyclization processes. The specific synthesis route for this compound may involve the use of commercially available starting materials and reagents, such as chlorophenyl derivatives and sulfanyl precursors, under controlled conditions to ensure high yield and purity.
Research Findings and Future Directions
Detailed research findings on this specific compound are scarce, but studies on related compounds suggest that modifications in the pyrimidine and triazole rings can significantly affect biological activity. Future research should focus on synthesizing analogs with varied substituents to explore their pharmacological profiles and potential applications in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume